molecular formula C17H13ClN2O2S B2631730 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 389080-67-5

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2631730
CAS No.: 389080-67-5
M. Wt: 344.81
InChI Key: VDLMHPPXJPPWLY-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a thiazole-derived acetamide compound characterized by a 4-chlorophenyl substituent on the thiazole ring and a phenoxyacetamide side chain. This compound is synthesized via microwave-assisted reactions involving 2-bromo-1-(4-chlorophenyl)ethanone and acetyl thiourea, yielding intermediates that are further functionalized .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLMHPPXJPPWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with phenoxyacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

    Nucleophilic Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been investigated for its potential as:

  • Antimicrobial Agent: Studies have shown that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
  • Anticancer Activity: The compound has been evaluated for its anticancer properties, particularly in liver cancer models. In vitro studies indicated promising results as a selective anti-cancer agent .
  • Anti-inflammatory Properties: Research indicates that thiazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Biological Studies

The compound is utilized in biological assays to explore:

  • Cellular Mechanisms: Investigations into how this compound interacts with cellular targets have revealed its potential to inhibit enzymes involved in cell proliferation and inflammation pathways .
  • Polypharmacology: Machine learning techniques applied to study compound-protein interactions have identified the bioactive ligands related to this compound, highlighting its multifaceted biological roles .

Chemical Research

In chemical synthesis:

  • Building Block for Complex Molecules: this compound serves as an intermediate in synthesizing more complex thiazole derivatives, facilitating research into their reactivity and stability.

Case Study 1: Anticancer Activity

A study published in Cancer Letters examined the effects of this compound on liver cancer cells. The results demonstrated that the compound inhibited cell growth significantly at micromolar concentrations and induced apoptosis through the modulation of specific signaling pathways.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107515
205030
503060

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substitution pattern significantly impacts molecular conformation and bioactivity. Key comparisons include:

  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Lacks the phenoxy group, reducing steric hindrance and lipophilicity (MW: 266.72 vs. 360.82 for the target compound). This simpler analog highlights the role of the phenoxy chain in modulating physicochemical properties .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a dichlorophenyl group, leading to a twisted conformation (61.8° dihedral angle between aromatic and thiazole rings). This contrasts with the target compound’s 4-chlorophenyl group, which may adopt a distinct spatial arrangement affecting receptor binding .
  • N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Incorporates a morpholino group instead of phenoxy, introducing hydrogen-bonding capability and altering electronic properties (MW: 337.83). Such modifications could enhance solubility compared to the target compound .

Modifications to the Acetamide Side Chain

Variations in the acetamide chain influence pharmacological profiles:

  • This derivative exhibited anti-tumor activity, suggesting that side-chain functional groups critically modulate bioactivity .
  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide : Substitutes acetamide with a trimethoxybenzamide group, increasing molecular weight (MW: 404.87) and introducing methoxy groups that may improve DNA intercalation or enzyme inhibition .

Comparative Data Table

Compound Name Substituents on Thiazole Acetamide Chain Molecular Weight Key Properties/Bioactivity Reference
Target Compound 4-(4-Chlorophenyl) 2-Phenoxy 360.82 High lipophilicity
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Chlorophenyl) Acetyl 266.72 Simplified analog for SAR studies
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Dichlorophenyl Acetyl 301.16 Twisted conformation (61.8°)
Compound 9 () 4-(4-Chlorophenyl)amino N-(4-Chlorophenyl) 323.78 Anti-tumor activity observed
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl 2-Morpholino 337.83 Enhanced solubility

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by its thiazole core, chlorophenyl group, and phenoxyacetamide moiety. The synthesis typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with phenoxyacetyl chloride in the presence of a base like potassium carbonate, under reflux conditions in an organic solvent such as toluene. This process yields the desired compound with high purity through recrystallization or column chromatography .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Molecular Targets : It can bind to specific enzymes and receptors, altering their activity.
  • Pathways Involved : The compound may inhibit key pathways associated with cell growth and proliferation, including the MAPK/ERK pathway, which is crucial for cancer cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)10.5Significant reduction in viability
A549 (Lung)8.7Induction of apoptosis
SMMC-7721 (Liver)9.3Cell cycle arrest

The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest its potential as an effective antimicrobial agent .

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, this compound displays unique properties due to its specific substituents. For instance:

Compound Key Feature Biological Activity
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamideLacks phenoxy groupModerate anticancer activity
Thiazole DerivativesVarying substituentsDiverse biological activities

The combination of the chlorophenyl and phenoxyacetamide moieties in this compound enhances its efficacy in inhibiting cancer cell proliferation and microbial growth compared to its analogs .

Case Studies

Recent studies have further elucidated the biological activity of this compound:

  • Study on Anticancer Effects : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties highlighted that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential use in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis involves a multi-step route:

Thiazole ring formation : Cyclize 4-chlorobenzaldehyde with thiourea via Hantzsch thiazole synthesis in ethanol at 60–80°C.

Acylation : React the thiazole intermediate with phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine as a base (0–5°C, 4 hours).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

  • Optimization : Key factors include solvent polarity (DMF enhances acylation yields), temperature control to prevent side reactions, and stoichiometric excess (1.2 eq) of phenoxyacetyl chloride .

Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • Characterization workflow :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies protons (δ 7.2–8.1 ppm for aromatic H) and carbons (δ 165 ppm for amide C=O).
  • IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (thiazole C=N).
  • X-ray crystallography : SHELX software refines single-crystal structures to determine bond angles and packing motifs (e.g., π-π stacking between thiazole and phenyl rings) .
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 357.04 .

Q. What preliminary biological activities have been reported, and what assay systems are used?

  • Anticancer : IC₅₀ of 12.3 µM against MCF7 cells (MTT assay, 48h incubation, 10% FBS) .
  • Antimicrobial : MIC of 64 µg/mL against S. aureus (broth microdilution, CLSI guidelines) .
  • Anti-inflammatory : 40% COX-2 inhibition at 50 µM (ELISA-based assay) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, acetamide linker variations) influence biological activity and target selectivity?

  • SAR insights :

  • 4-Chlorophenyl : Enhances cytotoxicity (IC₅₀ 12.3 µM vs. 28.7 µM for 4-fluorophenyl analog) due to improved hydrophobic interactions with kinase ATP pockets .
  • Phenoxy vs. Tosyl : Replacing phenoxy with tosyl groups reduces solubility (logP 3.5 → 4.1) but increases EGFR inhibition (Ki 0.8 µM vs. 1.5 µM) .
  • Acetamide linker elongation : 3-carbon linkers decrease membrane permeability (Caco-2 Papp 8.1 → 5.3 ×10⁻⁶ cm/s) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Case study : Discrepancies in MCF7 IC₅₀ values (8–15 µM) arise from assay variables:

  • Serum concentration : 10% FBS reduces free drug availability vs. serum-free conditions.
  • Purity thresholds : Compounds with <95% purity show 20% variability in IC₅₀.
  • Mitigation : Standardize protocols (e.g., 48h exposure, triplicate runs) and validate purity via elemental analysis .

Q. What computational strategies predict metabolic stability and drug-likeness?

  • In silico tools :

  • SwissADME : Predicts moderate metabolic stability (t₁/₂ 2.1h in human liver microsomes) and CYP3A4-mediated oxidation.
  • Molecular docking (AutoDock Vina) : Binding energy of -9.2 kcal/mol with EGFR kinase (PDB: 1M17) via π-π stacking (4-chlorophenyl) and H-bonding (acetamide carbonyl) .
  • MetaSite : Identifies glucuronidation at the phenoxy oxygen as a major clearance pathway .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Stability profile :

  • pH 7.4 PBS (37°C) : 85% remains after 24h (HPLC); hydrolysis at the acetamide bond generates phenoxyacetic acid.
  • Light sensitivity : t₁/₂ decreases by 30% under UV light (360 nm).
  • Best practices : Use amber vials for stock solutions, include stability controls in assays, and monitor degradation via LC-MS .

Methodological Recommendations

  • Crystallography : Use SHELX for structure refinement; collect high-resolution (<1.0 Å) data at 100K to minimize thermal motion artifacts .
  • Assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥2 cell lines (e.g., MCF7 and A549) .
  • Synthetic scale-up : Optimize exothermic reactions (e.g., acylation) using jacketed reactors with precise temperature control (±1°C) .

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